ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such as katp channels and ampa receptors .
Mode of Action
Similar compounds have been reported to act as activators of katp channels .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. The process may include:
Formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination reactions are employed to introduce the fluorine atom at the 7-position of the benzothiadiazine ring.
Attachment of the thioacetamide group: This step involves the reaction of the fluorinated benzothiadiazine with thioacetamide under specific conditions.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Large-scale reactions would be conducted in reactors with precise control over temperature, pressure, and reaction times to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including hypertension, diabetes, and infections.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Ethyl 4-(2-((6-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Ethyl 4-(2-((8-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Uniqueness: this compound stands out due to its specific fluorine substitution at the 7-position, which can significantly influence its biological activity and chemical properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
ethyl 4-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-2-27-17(24)11-3-6-13(7-4-11)20-16(23)10-28-18-21-14-8-5-12(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFBPBRYWNCDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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